molecular formula C11H9F3N2 B2589550 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline CAS No. 449-72-9

2,3-Dimethyl-6-(trifluoromethyl)quinoxaline

Cat. No.: B2589550
CAS No.: 449-72-9
M. Wt: 226.202
InChI Key: QGUZEEUURVDTRV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(trifluoromethyl)quinoxaline (CAS 449-72-9) is a chemical compound based on the quinoxaline heterocyclic scaffold, which consists of a benzene ring fused to a pyrazine ring . Quinoxaline derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities. Research into analogous structures has shown that quinoxaline derivatives possess notable pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The structure-activity relationship (SAR) of quinoxalines indicates that substitutions on the core scaffold, such as the introduction of trifluoromethyl groups, are often explored to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets . This makes them valuable intermediates in the development of new therapeutic agents. For instance, certain quinoxaline-1,4-di-N-oxide derivatives have been investigated as hypoxia-selective cytotoxic agents for cancer research , while others have shown potential as inhibitors of mycobacterial growth . The presence of the trifluoromethyl group in this specific compound is of particular interest in drug discovery, as this moiety can significantly influence a molecule's lipophilicity and bioavailability. This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2,3-dimethyl-6-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-6-7(2)16-10-5-8(11(12,13)14)3-4-9(10)15-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUZEEUURVDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline typically involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound. One common method is the reaction of 2,3-diaminotoluene with trifluoroacetylacetone under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste . The use of recyclable catalysts and alternative reaction media, such as ionic liquids, further contributes to the sustainability of the production process .

Chemical Reactions Analysis

Trifluoromethylation

The trifluoromethyl (CF₃) group is introduced via:

  • Direct substitution during the quinoxaline ring formation (e.g., using 2-nitro-5-(trifluoromethyl)aniline as a precursor) .

  • Radical-based trifluoroalkylation :

    • K₂S₂O₈ or H₂O₂ generates CF₃ radicals, which add to quinoxalin-2(1H)-ones.

    • Three-component reactions with alkenes or alkynes to functionalize the C3 position .

Table 2: Trifluoromethylation Methods

MethodReagentsKey Features
Direct substitution2-nitro-5-(trifluoromethyl)anilineEmbedded CF₃ during cyclization
Radical trifluoroalkylationK₂S₂O₈, H₂O₂, alkenes/alkynesAdds CF₃ groups post-synthesis

Substitution and Coupling

  • Sulfonamide formation :

    • Reaction with benzenesulfonyl chloride to introduce sulfonamide groups, enhancing lipophilicity and biological activity.

  • Macrocyclic analogues :

    • P1–P3 macrocyclic NS3/4A protease inhibitors incorporate quinoxalines as P2 moieties, with CF₃ groups optimizing binding interactions .

Antiviral and Antimicrobial Activity

  • NS3/4A protease inhibitors :

    • 3-(trifluoromethyl)-quinoxaline moieties in macrocyclic compounds (e.g., 5172-mcP1P3 ) show EC₅₀ values of 0.9 nM against WT HCV and improved resistance profiles against variants (e.g., D168A and A156T ) .

  • Anticancer properties :

    • Trifluoromethyl-substituted quinoxalines exhibit GI₅₀ values as low as 0.15 μM in growth inhibition assays .

Material Chemistry

  • C–H Functionalization :

    • Used in three-component reactions (e.g., with DMSO and styrene) to synthesize 3-substituted quinoxalin-2(1H)-ones via radical mechanisms .

Fe-Catalyzed Cyclization

The Fe-catalyzed reaction involves oxidative coupling of nitroanilines and diols, likely proceeding through:

  • Oxidation of Fe⁰ to Fe³⁺, facilitating nitro reduction.

  • Condensation of intermediates to form the quinoxaline ring .

Radical Trifluoroalkylation

  • Initiation : K₂S₂O₈/H₂O₂ generates CF₃ radicals.

  • Propagation : Radical addition to alkenes/alkynes forms alkyl radicals, which then attack quinoxalines .

Structural and Spectroscopic Data

Table 3: Key Spectroscopic Data

PropertyValue/Details
¹H NMR (CDCl₃)δ 8.64 (s, 1H), 7.80 (s, 1H), 7.75 (s, 1H)
¹³C NMR (CDCl₃)δ 152.8, 145.2, 141.1, 140.6
HRMS (FAB+) m/z calcd: 235.1235, found: 235.1227
Melting point 112–114°C (for 6,7-dimethyl derivative)

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 2,3-dimethyl-6-(trifluoromethyl)quinoxaline derivatives is their antiviral properties. Research has shown that quinoxaline-based compounds can inhibit the replication of several viruses, including:

  • Herpes Simplex Virus Type 1 (HSV-1)
  • Cytomegalovirus (CMV)
  • Varicella-Zoster Virus (VZV)

Studies indicate that certain derivatives demonstrate significant antiviral activity at concentrations as low as 1×1051\times 10^{-5} mM, depending on the specific virus and cell type used in assays . These findings suggest that the structural modifications in quinoxaline derivatives can enhance their biological efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The compound and its derivatives have shown cytostatic activity against several human tumor cell lines, including:

  • Molt 4/C8 T-lymphocytes
  • CEM T-lymphocytes
  • Murine L1210 leukemia cells

For example, one study reported an IC50 value of 23mmol L23\,\text{mmol L} against Molt 4/C8 cells and 38mmol L38\,\text{mmol L} against CEM cells, compared to standard chemotherapeutic agents like melphalan . The structure-activity relationship indicates that specific substitutions on the quinoxaline scaffold can lead to enhanced anticancer activity.

Pharmaceutical Development

Due to their promising biological activities, derivatives of this compound are being investigated as lead compounds for drug development. Their potential applications include:

  • Antiviral agents for treating viral infections.
  • Anticancer drugs targeting specific types of tumors.
  • Therapeutics for chronic diseases such as diabetes and inflammatory conditions .

Summary Table of Applications

ApplicationTarget Pathogen/ConditionEfficacy/Notes
AntiviralHSV-1, CMV, VZVSignificant inhibition at low concentrations
AnticancerVarious human tumor cell linesIC50 values ranging from 23mmol L23\,\text{mmol L} to 38mmol L38\,\text{mmol L}
Mechanism of ActionEnzymes and receptorsModulates cell survival and apoptosis pathways
Pharmaceutical UseDrug developmentPotential lead compounds for antiviral and anticancer therapies

Mechanism of Action

Comparison with Similar Compounds

Antiviral Activity

  • B-220 (2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline): This indoloquinoxaline derivative demonstrates potent antiviral activity against herpes simplex virus (HSV) and HIV-1, attributed to DNA intercalation and non-specific binding to oligodeoxynucleotide duplexes . The dimethylaminoethyl side chain enhances solubility and facilitates interactions with DNA’s minor groove .
  • Target Compound : The trifluoromethyl group may improve metabolic stability and membrane permeability due to its lipophilic nature, though direct antiviral data are lacking in the evidence.

Antimicrobial and Anticancer Activity

  • 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline: Exhibits dual anticancer and antimicrobial effects, with the -CF₃ group contributing to enhanced target affinity .

Biological Activity

2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its antiviral, antimicrobial, and anticancer properties, supported by research findings and case studies.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds containing a trifluoromethyl group have shown promising antiviral activity against various viruses. Specifically, this compound has been tested for its ability to inhibit the replication of herpes simplex virus type 1 (HSV-1) and cytomegalovirus in vitro. The effective concentration (EC50) values for these activities are reported to be in the low micromolar range, suggesting potent antiviral effects .

Table 1: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TypeEC50 (µM)
This compoundHSV-10.9
Other quinoxaline derivativesCytomegalovirus<5

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are well-documented. Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these compounds range from 0.25 to 1 mg/L, indicating their potential as new antibacterial agents .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMIC (mg/L)
This compoundMRSA0.5
Other quinoxaline derivativesVRE0.75

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has an IC50 value of approximately 1.02 µg/mL against HCT-116 colon cancer cells and shows comparable activity to standard chemotherapeutic agents .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of several quinoxaline derivatives, it was found that those with a trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Table 3: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
This compoundHCT-1161.02
Other quinoxaline derivativesMCF-72.3

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dimethyl-6-(trifluoromethyl)quinoxaline, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous quinoxaline derivatives are prepared by reacting substituted o-phenylenediamines with diketones or α-keto esters under reflux conditions . A key step involves using trifluoromethyl-containing precursors, such as 2,3-bis-(3-trifluoromethylanilino)quinoxaline, which reacts with triethyl orthoformate under argon to yield the product . Purification methods include recrystallization (e.g., using ethanol) and column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via melting point analysis, NMR, and mass spectrometry .

Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks exist?

  • Methodological Answer :

  • X-ray crystallography : Bond angles and distances (e.g., C–C bond lengths: ~1.39–1.52 Å; C–N: ~1.33 Å) are derived from single-crystal diffraction data .
  • NMR : Key signals include δ<sup>1</sup>H 7.32–8.19 ppm (aromatic protons) and δ<sup>13</sup>C 128–153 ppm (quinoxaline carbons) .
  • IR : Peaks at 1558–1548 cm<sup>−1</sup> (C=N stretching) and 1076–1057 cm<sup>−1</sup> (C–N vibrations) are diagnostic .
  • Table 1 : Spectroscopic benchmarks from literature:
TechniqueKey Data PointsReference
<sup>1</sup>H NMRδ 7.77 (quinoxaline protons)
<sup>13</sup>C NMRδ 153.5 (C=N carbons)
IR1558 cm<sup>−1</sup> (C=N stretch)

Advanced Research Questions

Q. How can computational methods (e.g., DFT) explain discrepancies in experimental spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model vibrational frequencies and NMR chemical shifts. For instance, deviations in IR peak intensities may arise from solvent effects or crystal packing, which DFT can simulate by incorporating solvent models (e.g., PCM) . Discrepancies between calculated and experimental <sup>13</sup>C NMR shifts (e.g., ±3 ppm) often reflect limitations in basis sets or neglect of relativistic effects in trifluoromethyl groups .

Q. What strategies resolve contradictions in crystallographic data across studies?

  • Methodological Answer :

  • Thermal parameter analysis : Compare anisotropic displacement parameters (e.g., Ueq values) to assess disorder or dynamic effects .
  • Space group validation : Ensure correct assignment (e.g., P21/c vs. P-1) using software like PLATON .
  • Data merging : Address high Rint values (>0.05) by reprocessing diffraction data or excluding outliers .

Q. How is this compound evaluated for biological activity, such as anti-proliferative effects?

  • Methodological Answer :

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated via nonlinear regression .
  • Molecular docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions include π-π stacking with phenylalanine residues and hydrogen bonding with catalytic lysines .
  • Table 2 : Example docking results for quinoxaline derivatives:
Target ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
EGFR Kinase−8.9Phe723, Lys721

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of trifluoromethyl-containing vapors .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb organic residues using vermiculite .

Data Contradiction Analysis

Q. Why do melting points vary across studies, and how can this be mitigated?

  • Methodological Answer : Variations (e.g., 189–191°C vs. 185–187°C) may stem from impurities or polymorphic forms. Mitigation strategies include:

  • Recrystallization : Use a single solvent system (e.g., ethanol/water) to isolate pure polymorphs .
  • DSC analysis : Confirm phase transitions via Differential Scanning Calorimetry .

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